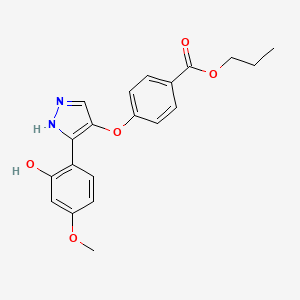![molecular formula C20H26F3N3O2 B2943859 1-[8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]-3-[4-(trifluoromethyl)phenyl]urea CAS No. 2320582-53-2](/img/structure/B2943859.png)
1-[8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]-3-[4-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-[8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]-3-[4-(trifluoromethyl)phenyl]urea” is a complex organic molecule. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of this compound is complex, with a bicyclic scaffold at its core. This structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and require precise control over the reaction conditions. The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 323.86 . Other properties such as boiling point, melting point, and vapor pressure can be predicted using computational methods .Future Directions
properties
IUPAC Name |
1-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26F3N3O2/c21-20(22,23)13-1-3-14(4-2-13)24-19(27)25-15-11-17-5-6-18(12-15)26(17)16-7-9-28-10-8-16/h1-4,15-18H,5-12H2,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHYZVWTAWSUFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C3CCOCC3)NC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]-1-[4-(trifluoromethyl)phenyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~4~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methyl-1,3-thiazole-2,4-dicarboxamide](/img/structure/B2943776.png)
![N-(2,3-dimethoxyphenyl)-4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2943777.png)

![(1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride](/img/structure/B2943782.png)

![2-({[4-(Methylthio)phenyl]amino}methyl)phenol](/img/structure/B2943789.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2943791.png)
![methyl 2-(8-(4-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2943792.png)
![1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-(4-benzhydrylpiperazino)-1-ethanone](/img/structure/B2943793.png)


![methyl 1-[(2-cyano-4-fluorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2943796.png)
![(1R,4R,6R,7S)-6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B2943797.png)
![1-(3,4-dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2943798.png)